Para-Diethylamino Substitution Confirmation
The structural identity of 4-diethylaminophenyl isothiocyanate, and its differentiation from regioisomers or other aryl isothiocyanates, is definitively established by its unique spectral fingerprint. The compound is characterized by a distinct NIST-registered IR spectrum and specific molecular identifiers [1]. These data are critical for verifying the correct compound has been procured and for assessing purity, as the presence of the para-diethylamino group directly influences these measurable properties.
MW +71.12 Da vs phenyl ITC
Distinct NIST IR spectrum
| Evidence Dimension | Spectral and Molecular Identity |
|---|---|
| Target Compound Data | C₁₁H₁₄N₂S, M.W. 206.307, InChIKey: PGWXUTHWTCRUAM-UHFFFAOYSA-N, specific NIST IR spectrum [1] |
| Comparator Or Baseline | Phenyl isothiocyanate (C₇H₅NS, M.W. 135.19, InChIKey: QKFJKGMPGYROCL-UHFFFAOYSA-N) or 4-Methoxyphenyl isothiocyanate (C₈H₇NOS, M.W. 165.21, InChIKey: VNQIEAYSNKLLBG-UHFFFAOYSA-N) |
| Quantified Difference | Molecular weight differs by +71.12 Da vs. phenyl isothiocyanate and +41.10 Da vs. 4-methoxyphenyl isothiocyanate. The specific InChIKey and IR spectrum are unique to this substitution pattern. |
| Conditions | Standard analytical characterization (NIST reference data, mass spectrometry, infrared spectroscopy) |
Why This Matters
This data enables precise compound verification, preventing costly experimental failures due to the inadvertent use of an incorrect analog or regioisomer, which is a critical step in procurement and inventory management.
- [1] NIST Chemistry WebBook. 4-Diethylaminophenyl isothiocyanate. National Institute of Standards and Technology. CAS Registry Number: 84381-54-4. View Source
